6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
Properties
CAS No. |
918646-01-2 |
|---|---|
Molecular Formula |
C20H17FN2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-fluoro-4,4-dimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C20H17FN2O/c1-20(2)11-19(24)23(18-8-7-14(21)10-16(18)20)15-9-13-5-3-4-6-17(13)22-12-15/h3-10,12H,11H2,1-2H3 |
InChI Key |
VFOVFVXBZCMBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C2=C1C=C(C=C2)F)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a suitable fluorinated intermediate, followed by cyclization using a Lewis acid catalyst. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of advanced purification methods, including chromatography and recrystallization, ensures the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with its analogs:
*Estimated based on analogs.
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller size improve bioavailability compared to chlorine, which may increase molecular polarity .
- Bicyclic vs. Monocyclic: The fused biquinoline system in the target compound offers a larger aromatic surface area, which could enhance π-π stacking interactions in drug-receptor binding .
Biological Activity
6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
- Chemical Name : this compound
- CAS Number : 395673-46-8
- Molecular Formula : C₁₁H₁₂FNO
- Molecular Weight : 193.22 g/mol
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. The structure of this compound suggests potential efficacy against various bacterial strains. A study highlighted that similar compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 64 µg/mL depending on the specific structure and substitutions present .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 6-Fluoro-Derivative | 16 | E. faecium AR-0783 |
| Daptomycin | 1 | S. aureus |
| Vancomycin | 2 | S. aureus |
Anticancer Properties
The anticancer activity of quinoline derivatives has been extensively studied. Compounds similar to this compound have shown varying degrees of efficacy against different cancer cell lines. For instance, compounds with structural similarities demonstrated reduced viability in Caco-2 cells (human colon cancer) and A549 cells (lung cancer), indicating potential anticancer properties .
The biological activity of quinoline derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors. For example:
- Antibacterial Mechanism : The presence of halogen substituents enhances the lipophilicity and reactivity of the compounds, allowing better penetration into bacterial cells and stronger interactions with microbial targets .
- Anticancer Mechanism : The compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .
Study on Antimicrobial Activity
In a comparative study involving various quinoline derivatives, it was found that those with electron-withdrawing groups exhibited superior antimicrobial activity against multidrug-resistant strains compared to their unsubstituted counterparts. This suggests that structural modifications can significantly enhance bioactivity .
Study on Anticancer Efficacy
A recent investigation reported that specific substitutions on the quinoline backbone led to enhanced anticancer activity against Caco-2 cells. The study emphasized the importance of structural diversity in developing effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one?
- Answer : The compound is synthesized via radical cyclization or fluorination of pre-functionalized dihydroquinolinone scaffolds. For example:
- Radical cyclization : Use 6-fluoro-substituted precursors with radical initiators (e.g., AIBN) under inert conditions to form the bicyclic core .
- Fluorination : Introduce fluorine via electrophilic fluorinating agents (e.g., Selectfluor) at the C6 position of 4,4-dimethyl-3,4-dihydroquinolin-2-one intermediates .
Q. How is the compound characterized structurally?
- Answer : Use a combination of:
- Mass spectrometry : Confirm molecular weight (e.g., monoisotopic mass: 165.058992 for fluoro-analogs) .
- NMR spectroscopy : Analyze H and C signals to verify fluorine substitution and dihydroquinoline ring conformation .
- X-ray crystallography : Resolve tautomeric forms (e.g., annular tautomerism in dihydroquinoline derivatives) .
Q. What biological activities are associated with fluorinated dihydroquinolinones?
- Answer : Fluorinated analogs exhibit:
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition (IC₅₀ values: 0.5–10 µM for substituted derivatives) .
- Receptor modulation : Interaction with neurotransmitter receptors (e.g., GABAₐ) due to fluorine’s electronegativity .
- Antimicrobial activity : Fluorine enhances lipophilicity, improving membrane penetration .
Advanced Research Questions
Q. How can synthetic yields be optimized for 6-fluoro-dihydroquinolinones?
- Answer :
- Precursor design : Use electron-withdrawing groups (e.g., nitro) at C6 to facilitate fluorination .
- Reaction conditions : Optimize temperature (70–90°C) and solvent polarity (e.g., DMF for polar intermediates) .
- Catalysis : Employ Pd-catalyzed cross-coupling for late-stage fluorination .
Q. How to resolve contradictions in spectral data for fluorine-containing analogs?
- Answer :
- Dynamic NMR : Analyze F NMR to detect conformational exchange (e.g., axial-equatorial fluorine shifts) .
- Computational validation : Compare experimental H NMR shifts with DFT-calculated values (error margin <0.1 ppm) .
- Crystallographic cross-check : Validate tautomeric forms (e.g., 4,4-dimethyl vs. 3,4-dihydro configurations) .
Q. What strategies improve the bioactivity of fluorinated dihydroquinolinones?
- Answer :
- Structure-activity relationship (SAR) :
| Substituent Position | Effect on AChE Inhibition |
|---|---|
| C6-Fluorine | ↑ Binding affinity (ΔG = −2.1 kcal/mol) |
| C4-Methyl | ↓ Metabolic degradation |
| C3-Ketone | ↑ Hydrogen bonding |
| Source: |
- Hybrid analogs : Combine with benzodiazepine moieties to enhance CNS penetration .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
